CAIX阻害剤S4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

CAIX Inhibitor S4 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the inhibition of carbonic anhydrase enzymes and their role in pH regulation.

Biology: Helps in understanding the role of carbonic anhydrase IX in tumor biology and hypoxia.

Industry: Potential applications in the development of new cancer therapies and diagnostic tools.

作用機序

CAIX 阻害剤 S4 は、炭酸脱水酵素 IX および XII の酵素活性を選択的に阻害することで作用します。 この阻害は、がん細胞内の pH 制御を阻害し、酸性副産物の蓄積につながり、がん細胞の生存に適さない環境を作り出します . この化合物は、小膠芽腫細胞において、小胞体ストレス経路を介して、免疫原性細胞死関連の危険関連分子パターンの放出を引き起こすことも示されています .

準備方法

CAIX 阻害剤 S4 の合成には、スルファメート誘導体の調製が含まれます。具体的な合成経路と反応条件は、さまざまな研究論文に詳しく記載されています。 通常、合成には、適切なアミンとスルファモイルクロリドを制御された条件下で反応させて、目的のスルファメートを得ることが含まれます . 産業生産方法では、これらの反応のスケールアップを行いながら、純度と収率の最適化を図る可能性があります。

化学反応の分析

CAIX 阻害剤 S4 は、以下を含むさまざまな化学反応を起こします。

酸化および還元: これらの反応は、阻害剤の官能基を改変して、その有効性と選択性を高めるために不可欠です。

置換反応: 阻害剤分子に官能基を導入または置換するために一般的に使用されます。

一般的な試薬と条件: これらの反応には、通常、スルファモイルクロリド、アミン、および適切な溶媒が、制御された温度と pH 条件下で使用されます。

4. 科学研究における用途

CAIX 阻害剤 S4 は、科学研究において幅広い用途があります。

化学: 炭酸脱水酵素の阻害とその pH 制御における役割を研究するためのツールとして使用されます。

生物学: 腫瘍生物学と低酸素状態における炭酸脱水酵素 IX の役割を理解するのに役立ちます。

医学: 腫瘍微小環境を調節することにより、ドキソルビシンなどの化学療法剤の有効性を高める可能性について調査されています.

類似化合物との比較

CAIX 阻害剤 S4 は、炭酸脱水酵素 IX および XII に対する高い選択性と効力により、ユニークです。類似の化合物には以下が含まれます。

アセタゾラミド: さまざまな医学的状態に使用される、選択性の低い阻害剤。

VD11-4-2、VD12-09、および VR16-09: がん治療における可能性について調査されている、新しいフッ素化ベンゼンスルホンアミド.

FC9-399A: 組み合わせ療法で有望であることが示されている、ウレイドスルファメート誘導体.

CAIX 阻害剤 S4 は、炭酸脱水酵素 IX および XII を特異的に標的にするため、がん研究および治療において貴重なツールとなっています。

特性

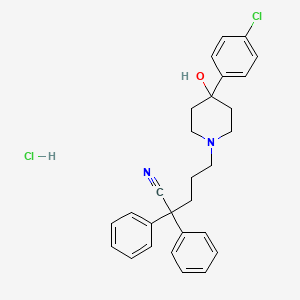

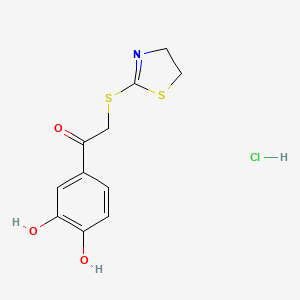

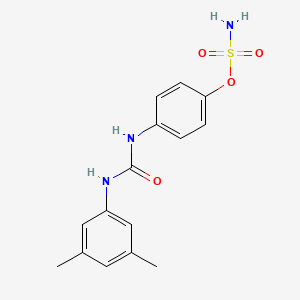

IUPAC Name |

[4-[(3,5-dimethylphenyl)carbamoylamino]phenyl] sulfamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-10-7-11(2)9-13(8-10)18-15(19)17-12-3-5-14(6-4-12)22-23(16,20)21/h3-9H,1-2H3,(H2,16,20,21)(H2,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVHSNXRZYOTPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)OS(=O)(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the role of the S4 segment in voltage-gated potassium channels?

A1: The S4 segment is a transmembrane helix that acts as a voltage sensor in voltage-gated potassium (Kv) channels. [, , , ] It contains positively charged residues that respond to changes in membrane potential. Upon depolarization, S4 undergoes conformational changes, ultimately leading to the opening of the channel pore and ion conduction. [, ]

Q2: How does the interaction between S1 and S4 segments change during the gating of Kv7.1 channels?

A2: Research on Kv7.1 channels suggests that in the closed state, S4 residue S225 is constrained near S1 residue C136 within the same voltage-sensing domain (VSD). Upon transitioning to the open state, S4 undergoes a large movement involving axial rotation and outward translation. This shift changes the S1-S4 interaction from intra-VSD to inter-VSD, with S4 residue R228 coming into proximity with C136 of an adjacent VSD. This suggests a role for S1 in guiding S4 motion and facilitating cooperative interactions between subunits during gating. []

Q3: Does the S4 segment play a role in the slow inactivation of Shaker K+ channels?

A3: Yes, studies using voltage clamp fluorometry have shown that the voltage-sensing rearrangements of S4 in Shaker K+ channels are followed by an additional motion associated with slow inactivation. This inactivation rearrangement seems to originate from the selectivity filter in the pore domain and extend outward to the interface with the voltage-sensing domain. []

Q4: What evidence suggests a direct interaction between S4 and the pore domain during slow inactivation in Shaker K+ channels?

A4: Experiments involving fluorophore attachment at the pore domain perimeter and S4 have shown that S4 comes into close proximity with the pore domain during activation. This proximity is supported by the finding that a pore domain mutation can alter the environment of a fluorophore attached to S4. It's proposed that this interaction between S4 and the pore domain disrupts a bond crucial for holding the slow inactivation gate open, thereby triggering inactivation. []

Q5: How does the movement of the S4 segment differ between outward and inward-rectifying potassium channels in plants?

A5: While S4 acts as the voltage sensor in both outward and inward-rectifying potassium channels, the direction of S4 movement leading to channel opening differs. In outward rectifiers, S4 moves outward upon depolarization, whereas in inward rectifiers like KAT1, evidence suggests that an inward movement of S4 leads to channel opening. This difference in coupling between S4 movement and pore opening distinguishes these two types of channels. []

Q6: How does the presence of auxiliary subunits KCNE1 and KCNE3 affect the voltage sensing S4 segment of the KCNQ1 channel?

A6: KCNE1, primarily found in the heart and inner ear, slows down the activation kinetics of the KCNQ1 channel. Studies using cysteine accessibility analysis suggest that KCNE1 achieves this by stabilizing the S4 segment in its resting state, thus slowing its transition to the active state. In contrast, KCNE3 appears to stabilize the S4 segment in the active state, as evidenced by the lack of state-dependent modification rates in MTS accessibility assays. []

Q7: Can neutralization of S4 arginines influence closed-state inactivation in sodium channels?

A7: Yes, neutralizing mutations of S4 arginines, often employed to study gating pore currents, can shift the sodium channel towards closed-state inactivation. [] This is likely because activating the voltage sensor in domain IV through these mutations mimics a state favoring closed-state inactivation. This suggests potential coupling between closed-state gating transitions at the outer pore gates and all four voltage sensors, not just domain IV. [] Researchers should consider this technical limitation and potentially utilize conditioning protocols or fast inactivation-removed mutants for more reliable results. []

Q8: What is the identity of the red chromophore in ultramarine pigments?

A8: Density functional theory studies on red ultramarine models suggest that the red chromophore, coexisting with the blue S3•- radical, is likely the planar C2v isomer of the neutral tetrasulfur molecule (S4). This conclusion is based on the thermodynamic stability of this isomer within the aluminosilicate cages of the pigment and the agreement between its calculated electronic and vibrational spectra with experimental data. []

Q9: What are the properties and potential applications of the CuHgPS4 compound?

A9: CuHgPS4, isostructural to AgZnPS4, is a copper mercury tetrathiophosphate compound. [] It features a framework of [PS4]3- anions linked by Cu+ and Hg2+ cations. This material may have potential applications in areas like semiconductors or nonlinear optics, although further research is needed to explore its properties. []

Q10: Can you describe the synthesis and properties of the isomeric 188Re(V) oxocomplexes with tetradentate S4 ligands?

A10: These complexes are formed using tetradentate S4 ligands derived from meso-2,3-dimercaptosuccinic acid. [] These ligands, designed for stable rhenium-188 binding and biomolecule conjugation, create robust anionic five-coordinate oxorhenium(V) complexes. Different isomers, separated by HPLC and characterized in vitro and in vivo, demonstrate high stability in biological environments like rat and human plasma. [] The lipophilic cis and trans isomers of complex I (with logP(o/w) between 1.5 and 1.7) show high liver uptake and rapid clearance in rats. In contrast, the hydrophilic isomers of complex II (logP(o/w) around -1.75) are quickly excreted renally and hepatobiliary. [] This research highlights their potential for targeted radionuclide therapy. []

Q11: What are the structural and fluxional properties of cuboidal Mo3S4 and Mo3NiS4 complexes with dithiophosphate and chiral carboxylate ligands?

A11: These complexes, synthesized with (S)-lactic acid (HLac) and dithiophosphate (dtp) ligands, exhibit interesting structural and dynamic behavior. [] The crystal structures of [Mo3S4(μ-Lac)(dtp)3(py)] (1) and [Mo3(Nipy)S4(py)(μ-OAc)(dtp)3(py)] (3) reveal their unique cuboidal geometries. Variable-temperature NMR studies indicate fluxional behavior in solution, particularly around the Mo-py site, suggesting processes like configuration inversion, hindered Mo-N rotation, and pyridine exchange. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

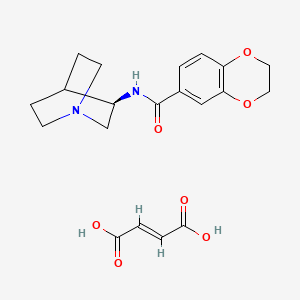

![6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride](/img/structure/B560245.png)